2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Beschreibung
This compound (ID: C292-0191) is an oxadiazole-thioether hybrid with a molecular formula of C₂₂H₂₄N₄O₄S and a molecular weight of 440.52 g/mol . Its structure comprises:
- A 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 4.
- A thioether (-S-) bridge connecting the oxadiazole to a ketoethyl moiety.
- A 4-phenylpiperazine group at the terminal end.
The phenylpiperazine moiety is associated with modulating neurotransmitter systems (e.g., serotonin or dopamine), while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .
Eigenschaften
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-28-18-9-8-16(14-19(18)29-2)21-23-24-22(30-21)31-15-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPEXBRMCIICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Piperazine Attachment: The final step involves the coupling of the thioether intermediate with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the piperazine moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions, potentially altering the pharmacological profile.
Substituted Aromatics: From substitution reactions, introducing new functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Investigations
Research indicates that compounds with oxadiazole scaffolds exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. This compound may be explored for its potential as an antimicrobial agent.
- Anticancer Properties : The presence of the dimethoxyphenyl group and the oxadiazole ring suggests potential anticancer activity. Preliminary studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Neurological Research
The piperazine component is known for its role in modulating neurotransmitter systems. Research applications include:
- Antidepressant Effects : Compounds with piperazine derivatives have been linked to serotonin receptor modulation, suggesting potential use in treating depression and anxiety disorders.
- Neuroprotective Effects : Investigations into the neuroprotective properties of oxadiazole derivatives indicate that they may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation.
Targeted Drug Delivery Systems
The unique structure allows for exploration in drug delivery systems:
- Nanocarrier Development : The compound can be functionalized to create nanoparticles for targeted drug delivery, enhancing the bioavailability and efficacy of therapeutic agents.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
Wirkmechanismus
The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to
Biologische Aktivität
The compound 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of the 1,3,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 429.45 g/mol. It features an oxadiazole ring, which is often associated with various pharmacological effects. The presence of a piperazine moiety further enhances its biological profile.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of oxadiazole derivatives on cancer cell lines revealed that compounds similar to the one exhibited IC50 values in the micromolar range against various cancer types. For instance, a related compound showed an EC50 value between 0.23–0.83 μM as a PPAR-α agonist in tumor cell lines A-498 and DU 145 . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer properties.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of oxadiazole derivatives. For example, certain compounds were found to be particularly effective against E. coli and C. albicans, showcasing their applicability in treating infections . The compound's thioether linkage may contribute to its enhanced antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles are attributed to their ability to inhibit key inflammatory mediators. Compounds within this class have been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Properties : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The findings indicated that modifications at the thiophenyl residue could lead to new PPAR-α agonists with promising anti-tumor activity .
- Antimicrobial Evaluation : In vitro studies demonstrated that specific oxadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential use as broad-spectrum antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone (ID: C292-0174)
- Molecular Formula : C₂₂H₂₄N₄O₃S
- Molecular Weight : 424.52 g/mol
- Key Difference : Replaces the 3,4-dimethoxyphenyl group with a 4-ethoxyphenyl substituent.
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (708281-20-3)
- Key Difference : Lacks substituents on the oxadiazole-linked phenyl ring.
- Impact : Reduced electron-donating effects may lower binding affinity to targets requiring polar interactions. However, the simpler structure may improve synthetic yield (e.g., 70–77% in analogous compounds) .
Modifications on the Piperazine Ring
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethanone (785705-64-8)
- Key Difference : Substitutes the terminal phenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic resistance and may increase affinity for hydrophobic binding pockets in enzymes .
Hybrid Analogues with Heterocyclic Replacements
2-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (6d)
- Key Difference: Replaces oxadiazole with 1,3,4-thiadiazole and introduces a cyclohexylamino group.
Table 1: Structural and Activity Comparison
Key Research Insights
Substituent Effects :
- 3,4-Dimethoxy groups (target compound) may enhance anticancer activity by promoting DNA intercalation or kinase inhibition, as seen in related oxadiazole derivatives .
- Trifluoromethyl groups (785705-64-8) improve metabolic stability but may reduce aqueous solubility .
Synthetic Feasibility :
- Compounds with unsubstituted phenyl rings (e.g., 708281-20-3) exhibit higher yields (70–77%) compared to multi-step dimethoxy-substituted analogues .
Thiadiazole hybrids (e.g., 6d) demonstrate broad-spectrum antimicrobial activity, attributed to membrane disruption mechanisms .
Q & A
Q. What role do the 3,4-dimethoxyphenyl and phenylpiperazine groups play in bioactivity?
- SAR Insights :
- 3,4-Dimethoxyphenyl : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues in enzyme pockets .
- Phenylpiperazine : Modulates solubility and hydrogen bonding via the tertiary amine .
Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
